molecular formula C12H16F2N2O3 B13660320 tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Cat. No.: B13660320
M. Wt: 274.26 g/mol
InChI Key: QBOSFBLKDFNQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H17F2N2O3 It is a derivative of pyridine, featuring a difluoromethoxy group at the 6-position and a tert-butyl carbamate group at the 3-position

Preparation Methods

The synthesis of tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(difluoromethoxy)pyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbamate moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

tert-Butyl ((6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate
  • tert-Butyl ((6-methylpyridin-3-yl)methyl)carbamate
  • tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the difluoromethoxy group in this compound imparts unique characteristics, making it distinct from its analogs .

Properties

IUPAC Name

tert-butyl N-[[6-(difluoromethoxy)pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-4-5-9(15-6-8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOSFBLKDFNQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.